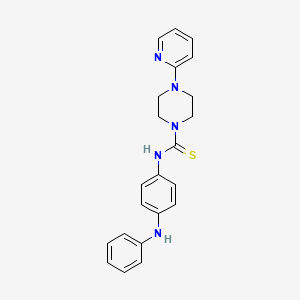![molecular formula C18H16ClN3OS B3618274 1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-3-phenylpropan-1-one](/img/structure/B3618274.png)
1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-3-phenylpropan-1-one
概要
説明
1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-3-phenylpropan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, a methylsulfanyl group, and a phenylpropanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-3-phenylpropan-1-one typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Phenylpropanone Moiety: The phenylpropanone moiety can be introduced through a Friedel-Crafts acylation reaction, where the triazole derivative is reacted with phenylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize environmental impact.
化学反応の分析
Types of Reactions
1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenylpropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Amino or thiol derivatives
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a potential inhibitor of enzymes involved in various biological pathways, including those related to inflammation and cancer.
Medicine: As a candidate for the development of new therapeutic agents, particularly for its potential anti-inflammatory and anticancer properties.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various biological processes, such as inflammation and cell proliferation. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
類似化合物との比較
1-[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-3-phenylpropan-1-one can be compared with other triazole derivatives to highlight its uniqueness:
1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring and may exhibit different biological activities.
1,3,4-Triazoles: These compounds have a similar arrangement of nitrogen atoms but may differ in the substituents attached to the triazole ring, leading to variations in their properties and applications.
List of Similar Compounds
- 1,2,3-Triazole derivatives
- 1,3,4-Triazole derivatives
- Other substituted triazoles with different functional groups
特性
IUPAC Name |
1-[3-(4-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-24-18-20-17(14-8-10-15(19)11-9-14)21-22(18)16(23)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWCLQBVMGPLCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NN1C(=O)CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B3618203.png)

![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3618209.png)
![N-[4-(2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)phenyl]acetamide](/img/structure/B3618217.png)
![N-(2,5-dimethylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3618230.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-naphthalenesulfonamide](/img/structure/B3618245.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one](/img/structure/B3618254.png)
![N,N-dimethyl-N'-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-phenylsulfamide](/img/structure/B3618259.png)

![ethyl 4-{[5-(2-chloro-4-nitrophenyl)-2-furoyl]amino}benzoate](/img/structure/B3618279.png)
![N-{[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B3618289.png)
![5-anilino-8,8-dimethyl-3-thioxo-2,3,7,10-tetrahydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B3618293.png)
![N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B3618299.png)
